2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile 2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile
Brand Name: Vulcanchem
CAS No.: 5593-28-2
VCID: VC13611404
InChI: InChI=1S/C10H5ClN2O/c11-9-3-1-7(2-4-9)10(14)8(5-12)6-13/h1-4,14H
SMILES: C1=CC(=CC=C1C(=C(C#N)C#N)O)Cl
Molecular Formula: C10H5ClN2O
Molecular Weight: 204.61 g/mol

2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile

CAS No.: 5593-28-2

Cat. No.: VC13611404

Molecular Formula: C10H5ClN2O

Molecular Weight: 204.61 g/mol

* For research use only. Not for human or veterinary use.

2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile - 5593-28-2

Specification

CAS No. 5593-28-2
Molecular Formula C10H5ClN2O
Molecular Weight 204.61 g/mol
IUPAC Name 2-[(4-chlorophenyl)-hydroxymethylidene]propanedinitrile
Standard InChI InChI=1S/C10H5ClN2O/c11-9-3-1-7(2-4-9)10(14)8(5-12)6-13/h1-4,14H
Standard InChI Key GDRRQYLMIXFBEH-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1C(=C(C#N)C#N)O)Cl
Canonical SMILES C1=CC(=CC=C1C(=C(C#N)C#N)O)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

2-((4-Chlorophenyl)(hydroxy)methylene)malononitrile is systematically named according to IUPAC guidelines as 2-[(4-chlorophenyl)-hydroxymethylidene]propanedinitrile. Its molecular structure integrates a hydroxymethylene group (C(OH)=-\text{C(OH)}=) bridged to a propanedinitrile backbone (C(C≡N)2-\text{C(C≡N)}_{2}) and a 4-chlorophenyl ring. The compound’s SMILES representation is C1=CC(=CC=C1C(=C(C#N)C#N)O)Cl, while its InChI key is GDRRQYLMIXFBEH-UHFFFAOYSA-N .

Table 1: Key Chemical Properties

PropertyValue
CAS Number5593-28-2
Molecular FormulaC10H5ClN2O\text{C}_{10}\text{H}_{5}\text{ClN}_{2}\text{O}
Molecular Weight204.61 g/mol
IUPAC Name2-[(4-chlorophenyl)-hydroxymethylidene]propanedinitrile
SMILESC1=CC(=CC=C1C(=C(C#N)C#N)O)Cl
InChI KeyGDRRQYLMIXFBEH-UHFFFAOYSA-N

Structural and Electronic Features

The para-chlorophenyl group enhances the compound’s electrophilicity, facilitating nucleophilic attacks at the α-carbon of the malononitrile moiety . The hydroxymethylene group introduces hydrogen-bonding capabilities, influencing solubility in polar solvents like water . Nitrile groups (C≡N-\text{C≡N}) contribute to its reactivity, enabling participation in cycloaddition and polymerization reactions .

Synthesis and Reaction Mechanisms

Knoevenagel Condensation

The compound is synthesized via Knoevenagel condensation, a reaction between 4-chlorobenzaldehyde and malononitrile. Recent advancements demonstrate that this reaction proceeds efficiently in water without catalysts, achieving yields exceeding 95% .

Reaction Equation:

4-ClC6H4CHO+NCCH2CN2-((4-ClC6H4)(OH)C=CH(CN)2)+H2O\text{4-ClC}_6\text{H}_4\text{CHO} + \text{NCCH}_2\text{CN} \rightarrow \text{2-((4-ClC}_6\text{H}_4)(\text{OH})\text{C=CH(CN)}_2) + \text{H}_2\text{O}

Solvent and Stoichiometric Optimization

Studies comparing solvents revealed that water outperforms organic solvents like methanol (85%85\%) and ethanol (55%55\%), achieving near-quantitative yields . Stoichiometric experiments confirmed that 1.0 equivalent of malononitrile suffices for maximum efficiency, reducing waste .

Table 2: Solvent Efficiency in Synthesis

SolventYield (%)
Water100
Methanol85
Ethanol55
Chloroform0

Applications in Organic and Pharmaceutical Chemistry

Pharmaceutical Intermediates

The compound’s nitrile groups serve as precursors for heterocyclic compounds, including pyrimidines and triazoles, which are prevalent in antiviral and anticancer agents . For example, its derivatives have been explored as inhibitors of protein kinases involved in tumor proliferation .

Agrochemical Development

In agrochemistry, the chlorophenyl moiety enhances the bioactivity of herbicides and fungicides. Derivatives of 2-((4-chlorophenyl)(hydroxy)methylene)malononitrile exhibit herbicidal activity against broadleaf weeds by disrupting photosynthetic pathways .

Material Science

The compound’s conjugated system enables applications in organic semiconductors. Its ability to undergo π-π stacking improves charge transport in thin-film transistors .

Recent Research Advancements

Green Synthesis Innovations

The catalyst-free aqueous synthesis method aligns with green chemistry principles, minimizing solvent waste and energy consumption . This approach has been scaled to kilogram quantities with consistent purity (>97%) .

Mechanistic Insights

Kinetic studies reveal that the reaction proceeds via a concerted mechanism, where water acts as both solvent and proton shuttle, accelerating imine formation .

Computational Modeling

Density functional theory (DFT) calculations predict that electron-withdrawing substituents on the phenyl ring lower the activation energy by stabilizing the transition state .

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